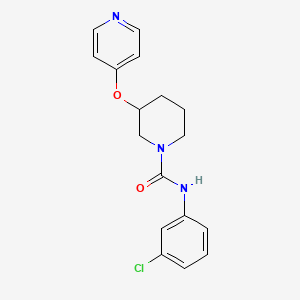

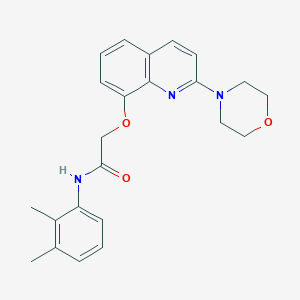

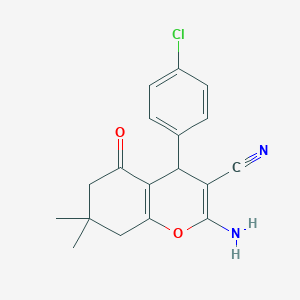

![molecular formula C12H12N2O B2944153 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine CAS No. 2197493-93-7](/img/structure/B2944153.png)

2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine” is an organic compound that belongs to the class of pyridinylpyrimidines . It is used as a pharmaceutical intermediate . It can be used as an intermediate to synthesize other compounds, such as 2-methoxy-3-pyridinesulfonyl chloride .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline . A specific synthesis method for a similar compound, 2-Methoxy-6-methylpyridine, involves a reaction between 2-chloro-6-methoxypyridine and aqueous methanamine .Chemical Reactions Analysis

The reactions of pyridine derivatives are often centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .科学的研究の応用

Antiproliferative Activities

Pyridine compounds have been shown to possess antiproliferative activities against various cancer cell lines. For example, certain derivatives have demonstrated remarkable activities against SW620 (colon cancer) and HeLa (cervical cancer) cells by regulating signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial and Antiviral Activities

These compounds have also been tested for their in vitro antibacterial activity against a panel of bacterial strains, yeasts, and filamentous fungi. Some pyridine derivatives have shown activity comparable to standard antibiotics like Amikacin .

Immunosuppressive Activity

Pyridine derivatives have been synthesized and evaluated for their immunosuppressive activity. Some have shown high immunosuppressive activity and are being studied as lead compounds in the development of immunosuppressant agents .

Medicinal Chemistry

In medicinal chemistry research, novel biologically active pyridine derivatives are synthesized and characterized for their structure and antimicrobial evaluation. These studies often explore the structure-activity relationship to optimize their biological effects .

Chemical Synthesis

Pyridine compounds are also used in chemical synthesis processes. For example, they can be involved in flow synthesis methods such as α-methylation, which is a key step in producing various methylated pyridines .

作用機序

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process is mild and functional group tolerant, making it a widely used method for forming carbon-carbon bonds .

Biochemical Pathways

It’s known that similar compounds can influence the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Pharmacokinetics

The compound is a clear colorless to slightly yellow liquid , which suggests it could be absorbed and distributed in the body. Its molecular weight is 109.13 , which is within the range typically favorable for oral bioavailability.

Result of Action

Similar compounds have been found to induce apoptosis in certain cell lines .

Action Environment

The action, efficacy, and stability of 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in is sensitive to the solvents employed . Additionally, the compound’s stability could be affected by storage conditions .

特性

IUPAC Name |

2-methyl-6-(pyridin-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-3-2-4-12(14-10)15-9-11-5-7-13-8-6-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXLKQXDDJPLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

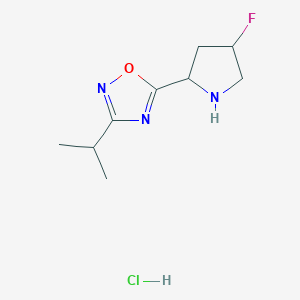

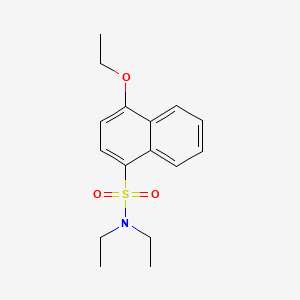

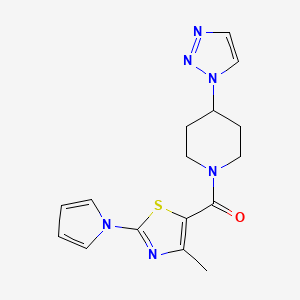

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2944072.png)

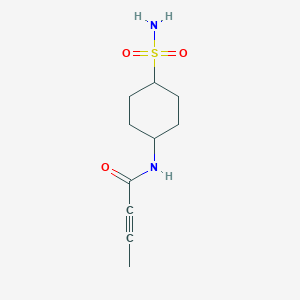

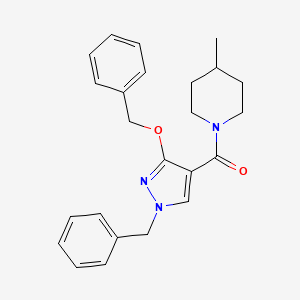

![2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)

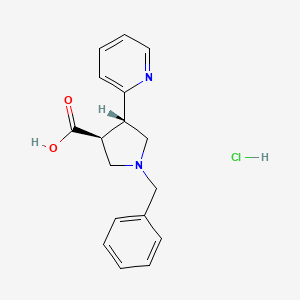

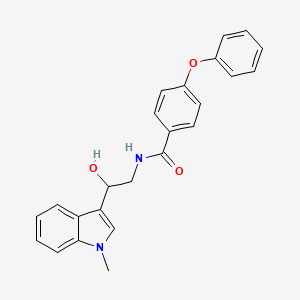

![N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2944084.png)

![3-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2944086.png)